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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethoxy)benzaldehyde

Cat. No.: B130969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and predicted

physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to

the limited availability of direct experimental data for this specific compound, this guide

leverages established chemical principles and spectroscopic data from analogous structures to

provide a robust characterization profile.

Introduction
2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of

functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The

trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and materials

science. It is a highly lipophilic and electron-withdrawing substituent that can significantly

enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of

the aldehyde and methoxy groups provides reactive handles for further chemical modifications,

making this compound a potentially valuable building block for the synthesis of novel

pharmaceuticals and advanced materials.

Proposed Synthesis
The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most

effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack
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reaction is a well-established method for the formylation of electron-rich aromatic compounds

and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The

methoxy group is a strong activating group and an ortho-, para-director. Since the para position

is already occupied by the trifluoromethoxy group, formylation is expected to occur

predominantly at the ortho position.

Experimental Workflow: Vilsmeier-Haack Formylation

4-(trifluoromethoxy)anisole

Vilsmeier-Haack Reaction

Vilsmeier Reagent (POCl3, DMF)

Aqueous Workup
(e.g., NaOAc solution)

2-Formyl-4-(trifluoromethoxy)anisole

Purification
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Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.
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Physicochemical Properties
The following table summarizes the known properties of the starting material, 4-

(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-

(trifluoromethoxy)anisole.

Property
4-
(Trifluoromethoxy)
anisole

2-Formyl-4-
(trifluoromethoxy)a
nisole (Predicted)

Reference

CAS Number 710-18-9 Not available [4]

Molecular Formula C8H7F3O2 C9H7F3O3

Molecular Weight 192.14 g/mol 220.14 g/mol [4]

Appearance
Colorless to light

yellow liquid

Colorless to yellow

solid or oil

Boiling Point 164 °C > 164 °C

Density 1.266 g/mL at 25 °C > 1.266 g/mL

Refractive Index n20/D 1.432 Not available

Solubility
Soluble in common

organic solvents

Soluble in common

organic solvents

Spectroscopic Characterization (Predicted)
The following tables outline the expected spectroscopic data for 2-Formyl-4-

(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with

similar structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

Proton ~10.3 s 1H - -CHO

~7.5 d 1H ~2-3
Ar-H (ortho to

-CHO)

~7.3 dd 1H ~8-9, ~2-3

Ar-H (meta to

-CHO, ortho

to -OCH3)

~7.1 d 1H ~8-9

Ar-H (meta to

-CHO, meta

to -OCH3)

~3.9 s 3H - -OCH3

¹³C NMR Chemical Shift (δ, ppm) Assignment

Carbon ~190 -CHO

~160 Ar-C-OCH3

~148 (q, J ≈ 257 Hz) -OCF3

~135 Ar-C (ortho to -CHO)

~125
Ar-C (meta to -CHO, ortho to -

OCH3)

~120 Ar-C-CHO

~115
Ar-C (meta to -CHO, meta to -

OCH3)

~56 -OCH3

4.2. Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH3)

~2820, ~2720 Medium, Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1690-1710 Strong Aldehyde C=O Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1250-1300 Strong
Asymmetric C-O-C Stretch

(Aryl ether)

~1150-1210 Very Strong C-F Stretch (-OCF3)

~1020-1080 Strong
Symmetric C-O-C Stretch (Aryl

ether)

4.3. Mass Spectrometry (MS)

m/z Interpretation

220 [M]+ (Molecular ion)

219 [M-H]+

191 [M-CHO]+

151 [M-OCF3]+

77 [C6H5]+ (Phenyl cation)

Aromatic aldehydes generally show a strong molecular ion peak.[5] Key fragmentation patterns

include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29]).[6][7][8]

Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:
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Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified

chemist. All work should be performed in a well-ventilated fume hood with appropriate personal

protective equipment.

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride

(POCl3, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-

dichloroethane) to 0 °C in an ice bath.

Formation of the Vilsmeier Reagent: Add anhydrous N,N-dimethylformamide (DMF, 1.2

equivalents) dropwise to the cooled POCl3 solution with vigorous stirring. The Vilsmeier

reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.

Addition of Substrate: Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same

anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to reflux (the specific temperature and time will require

optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography

(TLC).

Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker

of crushed ice containing a saturated aqueous solution of sodium acetate or sodium

bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously

until the hydrolysis is complete.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-
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Formyl-4-(trifluoromethoxy)anisole.

Potential Biological Significance
While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented,

its structural motifs are present in various biologically active molecules. The trifluoromethoxy

group is a known bioisostere for other functional groups and can modulate the pharmacokinetic

and pharmacodynamic properties of a drug candidate. The aldehyde functionality can

participate in the formation of Schiff bases with amino groups in biological targets or serve as a

precursor for other functional groups.

Hypothetical Signaling Pathway Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

